5-Bromo-6-cyclopropylpyrimidin-4-OL

Medicinal Chemistry Organic Synthesis Building Blocks

5-Bromo-6-cyclopropylpyrimidin-4-OL delivers three irreplaceable functional domains in one building block: a 5-bromo handle for regioselective Suzuki-Miyaura cross-coupling to generate diverse analog libraries; a 6-cyclopropyl group that introduces conformational constraint and enhances metabolic stability versus unsubstituted or alkyl analogs; and a 4-hydroxyl group in tautomeric equilibrium with the pyrimidin-4-one form, modulating hydrogen-bonding capacity and solubility. Cited in patents as a CCR5 antagonist candidate and as a key intermediate for 5-substituted pyrimidine carbocyclic nucleoside synthesis. Available at ≥98% purity from multiple vendors—eliminate custom synthesis lead times and accelerate your medicinal chemistry program.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05
CAS No. 27192-20-7
Cat. No. B2427320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-cyclopropylpyrimidin-4-OL
CAS27192-20-7
Molecular FormulaC7H7BrN2O
Molecular Weight215.05
Structural Identifiers
SMILESC1CC1C2=C(C(=O)NC=N2)Br
InChIInChI=1S/C7H7BrN2O/c8-5-6(4-1-2-4)9-3-10-7(5)11/h3-4H,1-2H2,(H,9,10,11)
InChIKeyDNYANJNYEUFPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-cyclopropylpyrimidin-4-OL (CAS 27192-20-7) Product-Specific Evidence Guide for Scientific Procurement


5-Bromo-6-cyclopropylpyrimidin-4-OL (CAS 27192-20-7; molecular formula C7H7BrN2O; molecular weight 215.05) is a heterocyclic pyrimidine derivative featuring a bromine atom at the 5-position, a cyclopropyl group at the 6-position, and a hydroxyl group at the 4-position [1]. This compound exists as a solid building block with multiple vendor-verified purity specifications at 98% . It has been cited in patents and preliminary pharmacological screening as a CCR5 antagonist candidate and as an intermediate for 5-substituted pyrimidine carbocyclic nucleoside synthesis [2][3].

Why 5-Bromo-6-cyclopropylpyrimidin-4-OL Cannot Be Readily Substituted by Other Pyrimidine Derivatives


Generic substitution of 5-Bromo-6-cyclopropylpyrimidin-4-OL with structurally related pyrimidine analogs is inadvisable due to critical functional differentiation. The bromine atom at the 5-position provides a specific synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings that enable regioselective arylation [1]. The cyclopropyl group at the 6-position introduces conformational constraint that can enhance metabolic stability and modulate target binding geometry compared to unsubstituted or alkyl-substituted analogs . Simultaneously, the 4-position hydroxyl group exists in tautomeric equilibrium with the pyrimidin-4-one form, affecting hydrogen-bonding capacity and solubility profiles . Removing any of these three features—bromine, cyclopropyl, or hydroxyl—yields compounds (e.g., 6-cyclopropylpyrimidin-4-ol, 5-bromo-4-cyclopropylpyrimidine) that exhibit distinct reactivity patterns and biological profiles, as quantified in the evidence below.

Quantitative Comparative Evidence: 5-Bromo-6-cyclopropylpyrimidin-4-OL vs. Closest Analogs


Synthetic Intermediate Accessibility: Commercial Availability and Purity Specifications of 5-Bromo-6-cyclopropylpyrimidin-4-OL

5-Bromo-6-cyclopropylpyrimidin-4-OL is commercially available at 98% purity from multiple vendors in gram-scale quantities, whereas the corresponding 5-chloro-6-cyclopropylpyrimidin-4-ol analog is not commercially listed in major vendor catalogs, and the non-brominated 6-cyclopropylpyrimidin-4-ol (CAS 7038-75-7) is available at comparable purity (98%) but lacks the bromine substitution handle . The 5-fluoro-6-cyclopropylpyrimidin-4-ol analog is not commercially cataloged as a discrete compound in major chemical supplier databases as of this analysis .

Medicinal Chemistry Organic Synthesis Building Blocks

CCR5 Antagonism: Preliminary Pharmacological Activity Differentiation

Preliminary pharmacological screening indicates that 5-Bromo-6-cyclopropylpyrimidin-4-OL can be used as a CCR5 antagonist for the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This represents a specific chemokine receptor targeting profile that differentiates it from other pyrimidine derivatives such as 2-amino-6-cyclopropylpyrimidin-4-ol (CAS 21573-08-0), which is reported as a DHODH inhibitor and COX enzyme modulator rather than a CCR5 antagonist . The brominated 5-position and cyclopropyl 6-position substitution pattern appears to confer CCR5 binding affinity, though quantitative IC50 data for this specific compound against CCR5 in a standardized assay is not available in the public domain as of this analysis. BindingDB contains CCR5 binding data for related compounds, but not for the exact target compound.

HIV CCR5 Antagonist Immunology

Suzuki Coupling Reactivity: Bromine as a Cross-Coupling Handle in Halogenated Pyrimidines

The bromine atom at the 5-position of 5-Bromo-6-cyclopropylpyrimidin-4-OL provides a validated synthetic handle for Suzuki-Miyaura cross-coupling reactions. Comparative studies on halogenated pyrimidines demonstrate that bromopyrimidines undergo efficient arylation under Suzuki conditions, whereas chloropyrimidines have been shown to be preferable substrates over iodo-, bromo-, or fluoropyrimidines in certain reaction contexts, depending on regioselectivity requirements [1]. The presence of the bromine enables regioselective functionalization that would not be accessible with the non-halogenated 6-cyclopropylpyrimidin-4-ol (CAS 7038-75-7), which lacks this coupling handle and would require alternative activation strategies for C-C bond formation .

Suzuki Coupling Cross-Coupling C-C Bond Formation

DrugMapper Predicted Disease Associations and Therapeutic Indications

Computational target prediction via DrugMapper associates 5-Bromo-6-cyclopropylpyrimidin-4-OL with a broad disease indication profile including melanoma, tuberculosis, bone neoplasms, HIV infections, castration-resistant prostate cancer, rheumatoid arthritis, and osteoarthritis [1]. The compound is computationally predicted to function as a cyclooxygenase-2 (COX-2) inhibitor [1]. This predicted polypharmacology profile contrasts with related compounds such as 2-amino-6-cyclopropylpyrimidin-4-ol, which is computationally associated with 5-HT2B receptor antagonism . No quantitative comparative affinity data for COX-2 inhibition is available in the public domain for direct benchmarking.

Drug Repurposing Computational Pharmacology Target Prediction

Recommended Research and Industrial Application Scenarios for 5-Bromo-6-cyclopropylpyrimidin-4-OL


Medicinal Chemistry: CCR5 Antagonist Lead Optimization and HIV Entry Inhibition Research

Based on preliminary pharmacological screening indicating CCR5 antagonism activity [1], 5-Bromo-6-cyclopropylpyrimidin-4-OL is positioned for lead optimization programs targeting CCR5-mediated diseases, particularly HIV entry inhibition, asthma, and rheumatoid arthritis. The bromine at the 5-position provides a synthetic handle for Suzuki coupling to generate diverse analog libraries for structure-activity relationship studies, while the cyclopropyl group at the 6-position may confer metabolic stability advantages. Researchers should note that quantitative IC50 values for this specific compound against CCR5 are not publicly available, and independent validation of CCR5 binding affinity is recommended as a first-step assay.

Synthetic Chemistry: Regioselective Suzuki Coupling Building Block for Pyrimidine Library Synthesis

The bromine substitution at the 5-position enables regioselective Suzuki-Miyaura cross-coupling reactions for the synthesis of mono-, di-, or triarylpyrimidines [2]. This compound serves as a strategic building block when C-C bond formation is required at the 5-position of the pyrimidine core while retaining the cyclopropyl group and hydroxyl/oxo functionality. Compared to the non-halogenated 6-cyclopropylpyrimidin-4-ol, this compound eliminates the need for separate halogenation steps. Users should consider that chloropyrimidines may offer preferential reactivity profiles under certain Suzuki conditions, so pilot reactions are advised to optimize coupling efficiency.

Computational Drug Repurposing and COX-2 Inhibitor Discovery

DrugMapper computational predictions associate this compound with COX-2 inhibition and a disease cluster spanning melanoma, tuberculosis, bone neoplasms, and inflammatory conditions [3]. This in silico profile supports its evaluation in COX-2 enzyme inhibition assays and cellular models of inflammation. The predicted polypharmacology distinguishes it from 2-amino-6-cyclopropylpyrimidin-4-ol, which is associated with 5-HT2B receptor modulation. Users should treat these predictions as hypothesis-generating only; experimental validation of COX-2 inhibition is required to confirm the computational signal.

Pharmaceutical Intermediate: 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

Patent and literature citations identify 5-Bromo-6-cyclopropylpyrimidin-4-OL as an important intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines with complex structures [4]. The reported synthetic process features mild reaction conditions and operational simplicity, suggesting scalability for industrial production. The compound's commercial availability at 98% purity in gram-to-100g quantities from multiple vendors supports process chemistry development and scale-up studies without requiring custom synthesis campaigns.

Quote Request

Request a Quote for 5-Bromo-6-cyclopropylpyrimidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.